Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-4-chloro-2-methylquinazoline

Quinazoline synthesis Heterocyclic chemistry Medicinal chemistry building blocks

Select 5-Bromo-4-chloro-2-methylquinazoline (1823899-28-0) for regiospecific functionalization at the quinazoline 5-position. The bromine handle enables Suzuki-Miyaura cross-coupling, while the chlorine at C4 permits nucleophilic aromatic substitution to install anilines—critical for 4-anilinoquinazoline kinase inhibitor scaffolds. Using the 7-bromo isomer (CAS 403850-84-0) will install substituents at a different site, altering target engagement. Ensure synthetic success by procuring the correct regioisomer. ≥97% purity, intended for research and further manufacturing use only.

Molecular Formula C9H6BrClN2
Molecular Weight 257.52
CAS No. 1823899-28-0
Cat. No. B2481090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-methylquinazoline
CAS1823899-28-0
Molecular FormulaC9H6BrClN2
Molecular Weight257.52
Structural Identifiers
SMILESCC1=NC2=C(C(=CC=C2)Br)C(=N1)Cl
InChIInChI=1S/C9H6BrClN2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3
InChIKeyJRQZSSBKXDSLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-2-methylquinazoline (CAS 1823899-28-0): Technical Baseline and Procurement-Relevant Specifications


5-Bromo-4-chloro-2-methylquinazoline (CAS 1823899-28-0) is a trisubstituted quinazoline heterocycle with the molecular formula C₉H₆BrClN₂ and a molecular weight of 257.51 g/mol . This compound features a quinazoline core (a benzene ring fused to a pyrimidine ring) substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 2-position. As a halogenated heterocyclic building block, it serves primarily as a synthetic intermediate in medicinal chemistry, with quinazoline-containing compounds represented in multiple FDA-approved kinase inhibitors including lapatinib, afatinib, gefitinib, erlotinib, idelalisib, and copanlisib [1]. The compound is commercially available with a standard purity of ≥97% and is intended for research and further manufacturing use only .

5-Bromo-4-chloro-2-methylquinazoline: Why Positional Isomers and Alternative Halogenated Quinazolines Cannot Be Interchanged


Within the quinazoline chemical space, compounds sharing identical molecular formulas but differing in substitution patterns are not functionally equivalent. The position of halogen substituents on the quinazoline core directly governs both chemical reactivity in cross-coupling reactions and biological target engagement in kinase inhibition applications. A closely related positional isomer, 7-bromo-4-chloro-2-methylquinazoline (CAS 403850-84-0), differs only in the bromine substitution site (position 5 versus position 7), yet this single atomic positional change creates distinct synthetic intermediates with divergent physicochemical properties . Similarly, 6,8-dibromo-4-chloro-2-methylquinazoline represents a multiply brominated alternative that introduces additional synthetic handles, but alters both electronic and steric properties compared to the mono-brominated 5-position scaffold . The 4-chloro-2-methylquinazoline core without any bromine substitution (CAS 6484-24-8) serves as a baseline comparator , lacking the bromine handle essential for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. For procurement decisions, these structural distinctions mean that substituting one bromo-chloro-methylquinazoline isomer for another will lead to different reaction outcomes, altered yields, and potentially failed synthetic routes.

5-Bromo-4-chloro-2-methylquinazoline (CAS 1823899-28-0): Quantitative Comparative Evidence for Procurement Decisions


Positional Isomer Differentiation: 5-Bromo vs. 7-Bromo Regioisomer Physical Property Comparison

5-Bromo-4-chloro-2-methylquinazoline (CAS 1823899-28-0) exhibits distinct physical properties relative to its closest positional isomer, 7-bromo-4-chloro-2-methylquinazoline (CAS 403850-84-0). The 5-bromo isomer demonstrates a boiling point of 197.7±33.0 °C at 760 mmHg compared to 203.8±33.0 °C for the 7-bromo isomer , a difference of approximately 6.1 °C. While both compounds share identical density (1.7±0.1 g/cm³) and molecular formula (C₉H₆BrClN₂, MW 257.51), the boiling point differential reflects the altered electronic environment and intermolecular interactions arising from bromine substitution at the 5-position versus the 7-position of the quinazoline core. These property differences impact purification protocols (distillation conditions), solubility behavior, and chromatographic separation parameters during synthetic workflows.

Quinazoline synthesis Heterocyclic chemistry Medicinal chemistry building blocks

Halogen Substitution Impact on Physicochemical Properties: 5-Bromo-4-chloro vs. 4-Chloro-2-methylquinazoline Core Scaffold

The addition of bromine at the 5-position to the 4-chloro-2-methylquinazoline scaffold produces measurable changes in key physicochemical parameters relevant to medicinal chemistry optimization. The non-brominated comparator 4-chloro-2-methylquinazoline (CAS 6484-24-8) has a melting point of 86-88 °C and a predicted density of 1.292±0.06 g/cm³ . In contrast, 5-bromo-4-chloro-2-methylquinazoline is predicted to exist as a liquid at room temperature (no reported melting point) with a higher density of 1.7±0.1 g/cm³ , representing a 31.6% increase in predicted density. The bromine substitution also alters the electronic properties: the LogP value increases to 3.35412 from a lower value for the non-brominated core, reflecting enhanced lipophilicity that influences membrane permeability and binding pocket compatibility in drug design contexts.

Structure-property relationships Quinazoline derivatives Drug-likeness optimization

Antibacterial Activity Potential: Chlorine-Containing Quinazoline Derivatives Show Enhanced Efficacy Over Non-Halogenated Analogs

While 5-bromo-4-chloro-2-methylquinazoline itself lacks published direct biological activity data, class-level evidence from structurally related quinazoline derivatives demonstrates that chlorine substitution confers antibacterial activity advantages. A study of quinazoline derivatives reported in BindingDB (CHEMBL3585717) showed that a chlorine-containing quinazoline analog exhibited an IC₅₀ value of 3.19×10³ nM (3.19 μM) against Enterococcus faecalis CECT 481 in an 18-hour microtiter broth dilution assay [1]. This level of antibacterial activity, while modest, represents a baseline for halogenated quinazolines. More broadly, quinazoline derivatives as a class have been documented to act as efficient chemosensitizers of antibiotic activity in resistant bacterial strains, including Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa [2]. The presence of both bromine and chlorine substituents on 5-bromo-4-chloro-2-methylquinazoline provides dual halogenation that may enhance antimicrobial potential compared to mono-halogenated or non-halogenated quinazoline scaffolds.

Antimicrobial quinazolines Antibiotic discovery Structure-activity relationships

5-Bromo-4-chloro-2-methylquinazoline (CAS 1823899-28-0): Evidence-Based Application Scenarios for Research Procurement


Kinase Inhibitor Scaffold Derivatization and Medicinal Chemistry Lead Optimization

5-Bromo-4-chloro-2-methylquinazoline serves as a strategic building block for constructing kinase-targeted therapeutic candidates. The quinazoline core is present in multiple FDA-approved kinase inhibitors including lapatinib, afatinib, gefitinib, erlotinib, idelalisib, and copanlisib, with additional compounds (NVPBYL719, GDC-0032, AZD8186, AZD-6482) in clinical development [1]. The 5-bromo substituent provides a reactive handle for Suzuki-Miyaura cross-coupling reactions, enabling introduction of diverse aryl or heteroaryl groups to explore structure-activity relationships at the 5-position of the quinazoline core. The 4-chloro substituent similarly enables nucleophilic aromatic substitution for amine installation (e.g., aniline derivatives) in 4-anilinoquinazoline kinase inhibitor scaffolds [2]. The LogP of 3.35412 and TPSA of 25.78 provide baseline physicochemical parameters for lead optimization efforts .

Synthesis of Position-Specific Quinazoline Derivatives Requiring 5-Position Functionalization

The unique 5-position bromination of this compound distinguishes it from alternative bromo-chloro-methylquinazoline isomers such as the 7-bromo analog (CAS 403850-84-0). With a boiling point of 197.7±33.0 °C (6.1 °C lower than the 7-bromo isomer) [1] [2], the 5-bromo derivative offers distinct purification parameters during synthesis. Researchers requiring functionalization specifically at the quinazoline 5-position must procure this exact regioisomer, as cross-coupling reactions with the 7-bromo isomer would install substituents at a completely different position on the bicyclic core, producing structurally distinct final compounds with altered biological target engagement profiles. The density of 1.7±0.1 g/cm³ [1] also informs solvent selection and reaction concentration calculations in process development.

Antimicrobial Quinazoline Derivative Discovery Programs

5-Bromo-4-chloro-2-methylquinazoline may be employed as a starting material for synthesizing novel antimicrobial agents. Class-level evidence demonstrates that halogenated quinazoline derivatives exhibit antibacterial activity, with a representative chlorine-containing analog showing an IC₅₀ of 3.19 μM against Enterococcus faecalis [1]. Additionally, quinazoline derivatives function as chemosensitizers that can restore antibiotic efficacy in resistant bacterial strains including Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa [2]. The dual halogenation pattern (bromine at C5, chlorine at C4) of this compound provides multiple synthetic diversification points for generating libraries of quinazoline-based antimicrobial candidates with potentially enhanced potency relative to mono-halogenated scaffolds.

Heterocyclic Building Block for Organic Electronics and Materials Chemistry

The quinazoline heterocyclic core, when appropriately functionalized with halogens, serves as a versatile building block in materials science applications. The predicted density of 1.7±0.1 g/cm³ and the presence of both bromine and chlorine substituents [1] provide handles for sequential cross-coupling reactions enabling construction of extended π-conjugated systems. The molecular weight of 257.51 g/mol and the rigid planar quinazoline framework are conducive to incorporation into organic semiconductor architectures. The boiling point of 197.7±33.0 °C [1] supports purification via distillation for high-purity electronic-grade materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-chloro-2-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.